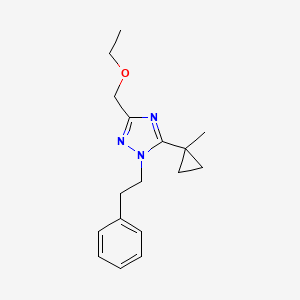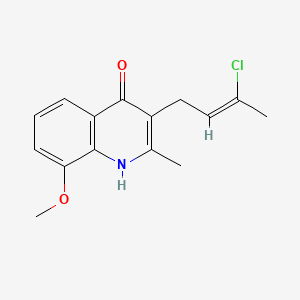
3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives involves various chemical strategies, including electrosynthetic methods and reactions utilizing different catalysts and conditions to introduce specific functional groups or achieve desired substitutions on the quinoline ring. For instance, the electrosynthesis approach can yield chloro-substituted quinolinones, demonstrating the versatility of methods for synthesizing complex quinoline structures (Batanero & Barba, 2003).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular arrangements influenced by substitutions on the quinoline nucleus, which can affect their chemical and physical properties. The molecular structure of quinoline derivatives, such as technetium(V) 8-quinolinolates, shows a distorted-octahedral coordination geometry, indicating the influence of substituents on the overall molecular conformation (Wilcox, Heeg, & Deutsch, 1984).
Chemical Reactions and Properties
Quinoline derivatives can undergo various chemical reactions, including cycloadditions, substitutions, and ligand exchange processes. These reactions can be exploited to modify the quinoline core, introduce new functional groups, and develop compounds with targeted chemical properties. The reaction mechanisms and conditions play a crucial role in determining the outcomes and efficiencies of these transformations.
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystal structures, are significantly influenced by the nature and position of substituents on the quinoline ring. For example, methoxy-substituted benzaldehyde quinolinyl-ylidenes exhibit specific π···π interactions and supramolecular arrangements due to their flat molecular structures (de Bispo et al., 2015).
Safety and Hazards
Direcciones Futuras
The study of complex organic molecules like “3-(3-chloro-2-buten-1-yl)-8-methoxy-2-methyl-4-quinolinol” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, reactivity, and biological activity of this and related compounds .
Propiedades
IUPAC Name |
3-[(Z)-3-chlorobut-2-enyl]-8-methoxy-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-9(16)7-8-11-10(2)17-14-12(15(11)18)5-4-6-13(14)19-3/h4-7H,8H2,1-3H3,(H,17,18)/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEDDZHFSQFBGP-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CC=C(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)C/C=C(/C)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-phenyl-N-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}methanamine](/img/structure/B5640241.png)
![3-(4-methylphenyl)-N-{2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinolin-7-yl}propanamide](/img/structure/B5640253.png)
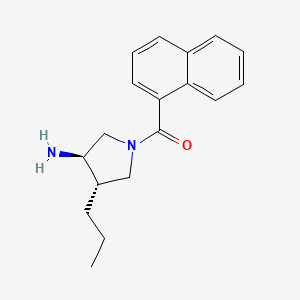
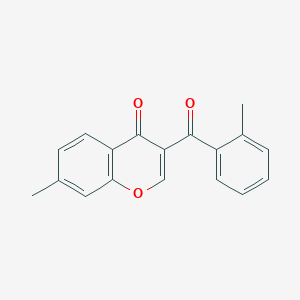

![4-{[4'-(difluoromethoxy)biphenyl-3-yl]methyl}morpholine](/img/structure/B5640279.png)
![2-[(4-chloro-3,5-dimethylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B5640286.png)


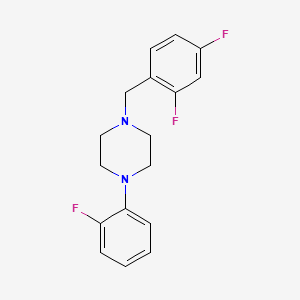
![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(methylamino)-2-oxoethyl]-3-pyrrolidinyl}-2-methyl-1,3-thiazole-4-carboxamide hydrochloride](/img/structure/B5640302.png)
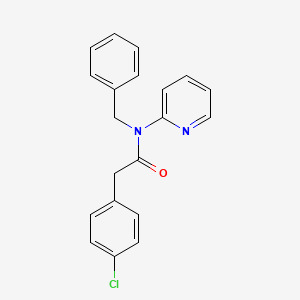
![8-[(2,4-dimethyl-5,6-dihydrofuro[2,3-d]pyrimidin-6-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5640311.png)
